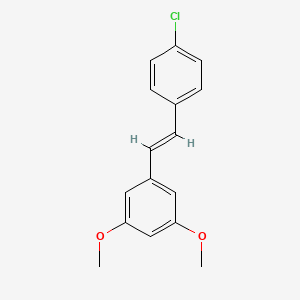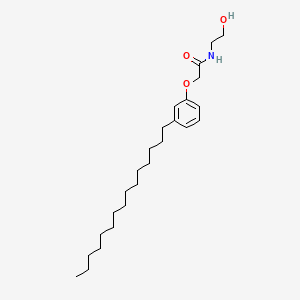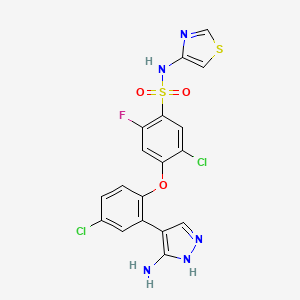
PF-05089771
描述
PF 05089771 是一种选择性的小分子电压门控钠通道抑制剂,专门针对 Nav1.7 和 Nav1.8 亚型。该化合物由辉瑞公司开发,作为治疗疼痛的新型止痛药。 它在智齿拔除和原发性红血球增多症等临床试验中显示出良好的效果 .
科学研究应用
PF 05089771 因其在疼痛治疗中的潜在应用而被广泛研究。它在各种动物模型中显示出减少疼痛的功效,包括炎症性疼痛和神经性疼痛模型。该化合物还因其在治疗慢性疼痛病症(如骨关节炎和糖尿病性神经病变)中的潜在应用而受到研究。 此外,PF 05089771 已被用作研究工具化合物,用于研究 Nav1.7 和 Nav1.8 通道在疼痛信号传导中的作用 .
作用机制
PF 05089771 通过选择性抑制 Nav1.7 和 Nav1.8 钠通道发挥作用。这些通道在感觉神经元中动作电位的产生和传播中起着至关重要的作用。通过阻断这些通道,PF 05089771 降低了这些神经元的兴奋性,从而减少了疼痛信号的传递。 该化合物与钠通道的电压传感器结构域相互作用,使其稳定在失活状态并阻止其激活 .
生化分析
Biochemical Properties
PF-05089771 interacts with the voltage-sensor domain (VSD) of domain IV in the Nav1.7 sodium channel . This interaction is state-dependent, meaning it varies with the voltage, frequency, and duration of conditioning prepulses . The compound exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit sodium currents in Nav1.7-expressing cells . This inhibition can affect the generation and propagation of action potentials, which are critical for cellular communication
Molecular Mechanism
The molecular mechanism of this compound involves a conformational change in the domain IV VSD after depolarization . This change reveals a high-affinity binding site with which this compound interacts, stabilizing the channel in a nonconducting conformation from which recovery is slow .
Temporal Effects in Laboratory Settings
The onset of block by this compound develops with similar rates using protocols that bias channels into predominantly fast- or slow-inactivated states . This suggests that the inhibitory effects of this compound are less dependent on the availability of a particular inactivated state than the relative time that the channel is depolarized .
准备方法
PF 05089771 的合成涉及几个关键步骤,包括核心结构的形成以及各种官能团的引入。合成路线通常从核心苯磺酰胺结构的制备开始,然后引入吡唑、噻唑和氟苯部分。反应条件通常涉及使用强碱,如氢化钠,以及二甲基甲酰胺等溶剂。 工业生产方法可能涉及优化这些步骤以提高收率和纯度 .
化学反应分析
PF 05089771 会发生各种化学反应,包括取代反应和加成反应。这些反应中常用的试剂包括卤化剂,如氯和氟,以及磺化剂。从这些反应形成的主要产物包括所需的磺酰胺和吡唑衍生物。 该化合物还已知与钠通道的电压传感器结构域相互作用,从而导致其抑制效应 .
相似化合物的比较
与其他钠通道抑制剂相比,PF 05089771 对 Nav1.7 和 Nav1.8 钠通道具有高度选择性。类似的化合物包括卡马西平、布比卡因和拉科酰胺,它们也靶向钠通道,但特异性较低。其他选择性 Nav1.7 抑制剂包括 GNE-616 和 PF-05241328,它们在临床前研究中显示出相似的功效。 PF 05089771 由于其对 Nav1.7 和 Nav1.8 的强效和选择性抑制而脱颖而出,使其成为疼痛管理的有希望的候选者 .
属性
IUPAC Name |
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSCOUXLBXGGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336085 | |
| Record name | PF-05089771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235403-62-9 | |
| Record name | PF-05089771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05089771 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05089771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-05089771 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

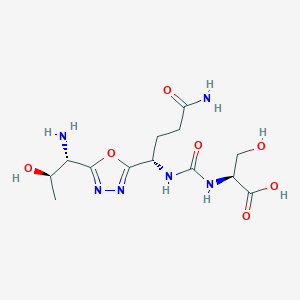
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

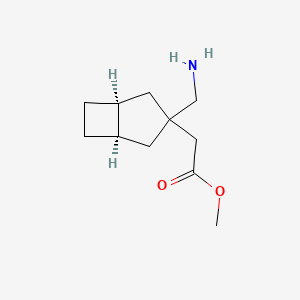
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
